1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Description
Introduction to 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Chemical Identity and Nomenclature
This compound is a thiazole-based heterocyclic compound defined by its systematic IUPAC name, which reflects its substitution pattern. The thiazole ring (a five-membered ring containing sulfur and nitrogen at positions 1 and 3, respectively) is substituted at position 2 with an aminomethyl group (-CH2NH2), at position 4 with a methyl group (-CH3), and at position 5 with an acetyl group (-COCH3). The molecular formula is C7H10N2OS , corresponding to a molecular weight of 170.23 g/mol .
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| CAS Registry Number | 30748-47-1 |
| SMILES | CC1=C(SC(=N1)CN)C(=O)C |
| InChI Key | ACOBFEDOCFEQBQ-UHFFFAOYSA-N |
The compound’s structural analogs, such as 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone hydrochloride (CAS 106012-40-2), share similar core features but differ in substituents or counterions. The aminomethyl group enhances solubility in polar solvents, while the acetyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis.
Historical Development of Thiazole Derivatives
Thiazoles were first synthesized in 1887 by H. Lund and P. K. H. Hantzsch, who developed the Hantzsch thiazole synthesis—a condensation reaction between thioamides and α-halo ketones. Early research focused on natural thiazole-containing molecules like vitamin B1 (thiamine), isolated in 1926, which highlighted the biological relevance of thiazole rings. By the mid-20th century, synthetic thiazole derivatives gained prominence in drug discovery, exemplified by sulfathiazole (an antibiotic) and tiazofurin (an anticancer agent).
The introduction of aminomethyl and acetyl substituents to thiazoles emerged in the 1970s–1980s, driven by efforts to optimize pharmacokinetic properties. For instance, the aminomethyl group’s ability to form hydrogen bonds improved target binding in enzyme inhibitors, while acetyl groups facilitated metabolic stability. These advancements laid the groundwork for derivatives like this compound, which combines functional groups for tailored reactivity.
Position in Heterocyclic Chemistry
Thiazoles occupy a central role in heterocyclic chemistry due to their aromaticity and electronic diversity. The thiazole ring exhibits partial aromatic character, with six π-electrons delocalized across the ring, contributing to its stability and planar geometry. This aromaticity enables electrophilic substitution at position 5 and nucleophilic substitution at position 2, as predicted by molecular orbital calculations.
This compound exemplifies modern heterocyclic design, where substituents are strategically placed to modulate electronic and steric effects. The methyl group at position 4 enhances steric hindrance, potentially reducing unwanted side reactions, while the acetyl group at position 5 serves as a site for further functionalization (e.g., condensation reactions). Such derivatives are pivotal in constructing bioactive hybrids, such as thiazole-pyrazole conjugates with antimicrobial activity.
Table 2: Comparative Analysis of Thiazole Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| Thiamine (Vitamin B1) | Amino, hydroxyethyl | Cofactor in metabolism |
| Sulfathiazole | Sulfonamide | Antibacterial agent |
| 1-[2-(Aminomethyl)-4-methyl-1,3... | Aminomethyl, methyl, acetyl | Synthetic intermediate |
The structural versatility of thiazoles ensures their continued relevance in drug discovery, materials science, and catalysis. Innovations in regioselective synthesis, such as (3 + 2) heterocyclization strategies, have expanded access to complex derivatives like this compound. These advances underscore the compound’s role as a scaffold for developing next-generation therapeutics and functional materials.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-4-7(5(2)10)11-6(3-8)9-4/h3,8H2,1-2H3 |
InChI Key |
ACOBFEDOCFEQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors Containing Thiourea or Thioamides
A common approach to synthesize this compound involves cyclization reactions where appropriate precursors bearing halogenated ethanone groups react with thiourea or substituted thioamides to form the thiazole ring system. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea leads to the formation of the thiazole core, followed by functionalization at the 2-position to introduce the aminomethyl group.
Hantzsch Thiazole Synthesis Method
The classical Hantzsch method is widely used for synthesizing thiazole derivatives. It involves the condensation of α-haloketones with thioamides under reflux conditions in ethanol. For instance, 3-chloro-2,4-pentanedione reacts with thiobenzamide in ethanol for 8 hours to yield 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one derivatives with high yields (~90%). Although the phenyl-substituted analog differs slightly, this method is adaptable to synthesize the aminomethyl-substituted thiazole by selecting appropriate thioamide precursors.
Bromination and Subsequent Amination
Another preparative route involves bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which can then undergo nucleophilic substitution with amines to introduce the aminomethyl group at the 2-position of the thiazole ring. This two-step process allows for structural diversification and fine-tuning of the aminomethyl substituent.
Detailed Reaction Mechanisms and Conditions
Cyclization via α-Haloketone and Thioamide
- Mechanism: The nucleophilic sulfur atom of the thioamide attacks the electrophilic α-carbon of the haloketone, displacing the halogen and forming a thiazoline intermediate. Subsequent tautomerization and oxidation yield the aromatic thiazole ring.
- Typical Conditions: Reflux in ethanol or other polar solvents, reaction times ranging from 4 to 8 hours.
- Yields: Generally high, often exceeding 80-90%, depending on precursor purity and reaction optimization.
Bromination of Thiazole Derivatives
- Mechanism: Electrophilic bromination at the α-position of the ethanone side chain using brominating agents (e.g., N-bromosuccinimide) in acidic media.
- Conditions: Acidic medium, controlled temperature to avoid overbromination.
- Outcome: Formation of phenacyl bromide intermediates suitable for further nucleophilic substitution.
Nucleophilic Substitution with Amines
- Mechanism: The bromine atom on the phenacyl bromide intermediate is displaced by the nucleophilic amine, forming the aminomethyl substituent.
- Conditions: Reflux in ethanol or other suitable solvents, often under inert atmosphere.
- Selectivity: Careful control of stoichiometry and reaction time is necessary to avoid side reactions.
Summary Table of Preparation Methods
Research Discoveries and Structural Insights
- The compound’s crystal structure has been elucidated, confirming the thiazole ring substitution pattern and the aminomethyl side chain positioning. Hirshfeld surface analysis reveals intermolecular interactions that stabilize the crystal lattice, important for understanding physical properties and reactivity.
- Spectroscopic data (IR, NMR, MS) confirm the successful synthesis and purity of the product. For example, ^1H-NMR shows characteristic singlets corresponding to the methyl and aminomethyl groups, while IR spectra indicate the presence of the ketone carbonyl and amino functionalities.
- The compound serves as a versatile intermediate for synthesizing more complex thiazole derivatives with potential biological activities such as antimicrobial, antifungal, anticancer, and antiviral properties.
Chemical Reactions Analysis
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent variations at position 2 of the thiazole ring and their impact on physicochemical properties:
Key Research Findings
Electronic and Steric Effects
- Trifluoromethylphenylamino substituent (): The electron-withdrawing CF3 group stabilizes the thiazole ring against metabolic degradation, a feature valuable in agrochemical design.
- Aminomethyl vs. Phenylamino (): The phenylamino group enhances aromatic stacking in receptor binding but reduces solubility compared to the hydrophilic aminomethyl group in the target compound.
Biological Activity
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, a thiazole derivative, has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a thiazole ring with an aminomethyl group and an ethanone moiety, which may enhance its reactivity and solubility in various solvents. The biological activity of this compound is primarily attributed to the thiazole ring, known for its antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C6H8N2OS
- Molecular Weight : Approximately 174.23 g/mol
- Density : 1.278 g/cm³ (predicted)
- Melting Point : 268-272 °C (dec.)
- Solubility : Insoluble in water
Biological Activities
Research indicates that derivatives of thiazole often exhibit significant biological activities. Below are the key areas of activity associated with this compound:
Antimicrobial Activity
Thiazole derivatives have been shown to possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .
Anticancer Activity
The compound has been investigated for its cytotoxicity against several cancer cell lines. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. For example, related compounds have exhibited IC50 values in the range of 1.61 to 2.00 µg/mL against different cancer lines . The presence of the aminomethyl group may enhance these effects by facilitating interactions with biological targets.
Anti-inflammatory Properties
Thiazole derivatives are also being explored for their anti-inflammatory potential. The mechanism involves modulation of inflammatory pathways, which could be beneficial in treating various inflammatory diseases .
The molecular target for this compound and its analogues is believed to be cyclin-dependent kinase CRK12, which plays a crucial role in cell cycle regulation and proliferation . This suggests that the compound may interfere with cell division processes in cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4-methylthiazole | Structure | Base structure without ethanone |
| 5-Methylthiazole | Structure | Lacks aminomethyl group |
| Thiazolidinedione Derivatives | Structure | Known for anti-diabetic properties |
The combination of the aminomethyl substituent and the ethanone functional group in this compound may synergistically enhance its biological activity compared to similar compounds.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. Compounds similar to this compound showed promising results with IC50 values comparable to standard drugs like doxorubicin .
- Antimicrobial Screening : Another research effort focused on assessing the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
